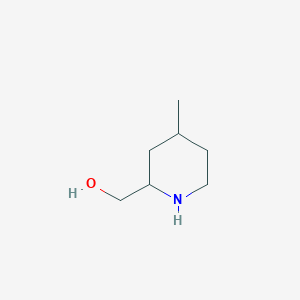

(4-Methylpiperidin-2-yl)methanol

Description

Properties

Molecular Formula |

C7H15NO |

|---|---|

Molecular Weight |

129.20 g/mol |

IUPAC Name |

(4-methylpiperidin-2-yl)methanol |

InChI |

InChI=1S/C7H15NO/c1-6-2-3-8-7(4-6)5-9/h6-9H,2-5H2,1H3 |

InChI Key |

QAGSWXPHVBZSKN-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCNC(C1)CO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methylpiperidin-2-yl)methanol typically involves the hydrogenation of piperidine derivatives. One common method includes the use of palladium or rhodium as catalysts for the hydrogenation process . The reaction conditions often involve moderate temperatures and pressures to ensure the efficient conversion of the starting materials to the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve multi-step processes that combine various reactions such as cyclization, hydrogenation, and functional group transformations. These processes are optimized for large-scale production to meet the demands of pharmaceutical and chemical industries .

Chemical Reactions Analysis

Types of Reactions

(4-Methylpiperidin-2-yl)methanol undergoes several types of chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide to convert the hydroxyl group to a carbonyl group.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert carbonyl groups back to hydroxyl groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide; typically carried out in acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents.

Substitution: Alkyl halides, acyl chlorides; reactions often require the presence of a base to neutralize the by-products.

Major Products Formed

The major products formed from these reactions include various substituted piperidines, piperidinones, and other derivatives that are valuable intermediates in the synthesis of pharmaceuticals and other fine chemicals .

Scientific Research Applications

(4-Methylpiperidin-2-yl)methanol is a piperidine derivative that is useful in scientific research for a variety of applications. It is often used as an intermediate in the synthesis of organic compounds and pharmaceuticals. This compound has also been explored for its potential therapeutic properties.

Scientific Research Applications

This compound hydrochloride is used in several scientific research fields:

- Chemistry It serves as an intermediate in creating organic compounds and pharmaceuticals.

- Biology This compound is used to study enzyme mechanisms and as a building block for biologically active molecules.

- Medicine It is studied for potential therapeutic properties and as a precursor in drug development.

- Industry This compound is used in the production of agrochemicals, polymers, and other industrial chemicals.

This compound exhibits a range of biological activities, making it a subject of interest in pharmacological studies. Its mechanism of action involves interaction with specific molecular targets, potentially acting as a ligand for various receptors or enzymes and modulating enzyme activity, influencing biochemical pathways relevant to therapeutic outcomes.

Medicinal Chemistry

The compound has been explored for its potential therapeutic properties:

- Neuropharmacology Research indicates its potential role in treating neurodegenerative diseases by acting as an acetylcholinesterase inhibitor, similar to other piperidine derivatives used in Alzheimer's disease therapy.

- Antimicrobial Activity Some studies suggest that piperidine derivatives exhibit antibacterial and antifungal properties, positioning this compound as a candidate for further investigation in antimicrobial drug development.

Chemical Reactions

The compound can undergo various chemical reactions:

- Oxidation: Converts to ketones or aldehydes using agents like potassium permanganate .

- Reduction: Can be reduced to secondary or tertiary amines.

- Substitution: The hydroxyl group can be replaced with other functional groups.

Case Studies

Recent studies have highlighted the efficacy of piperidine derivatives in various biological contexts:

- Alzheimer's Disease: Piperidine-based compounds could inhibit both acetylcholinesterase and butyrylcholinesterase enzymes, suggesting a dual-action mechanism beneficial for cognitive enhancement.

- Antiparasitic Activity: Modifications can enhance aqueous solubility and metabolic stability while maintaining antiparasitic efficacy, indicating that structural optimization could yield promising candidates for malaria treatment.

- Antimicrobial Properties: Certain piperidine derivatives possess significant antibacterial activity, warranting further exploration of this compound in this domain.

Mechanism of Action

The mechanism of action of (4-Methylpiperidin-2-yl)methanol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit or activate certain enzymes, thereby influencing metabolic pathways and cellular processes .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Molecular Comparisons

The table below compares (4-Methylpiperidin-2-yl)methanol with five structurally related compounds, highlighting key molecular features:

Key Observations:

- The 5-aminopyridine group in adds a basic nitrogen, enhancing solubility in polar solvents.

- Molecular Weight : Piperidine derivatives (e.g., ) generally exhibit higher molecular weights due to additional nitrogen atoms or bulky substituents.

- Chirality : The 4-methylpiperidine core in the target compound introduces chirality, a critical factor in enantioselective synthesis or drug design.

Physicochemical and Functional Differences

Solubility and Stability:

- The pyridine-phenyl hybrid in (C₁₂H₁₁NO) likely exhibits lower aqueous solubility compared to the target compound due to increased hydrophobicity from the aromatic system.

- The compound in (C₁₃H₁₄N₂O) requires storage at -10°C, suggesting instability under ambient conditions, whereas piperidine derivatives like are stable at room temperature (RT).

Reactivity:

- Hydroxymethyl groups in all compounds enable reactions such as esterification or oxidation. However, the electron-rich pyrimidine ring in may direct electrophilic substitution reactions differently compared to the piperidine system.

Biological Activity

(4-Methylpiperidin-2-yl)methanol, a chiral compound, has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a piperidine ring with a methyl group at the 4-position and a hydroxymethyl group at the 2-position, which significantly influences its interaction with biological targets. Understanding its biological activity is crucial for exploring therapeutic applications and developing new pharmaceutical agents.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound's stereochemistry plays a vital role in its biological activity, affecting how it interacts with enzymes and receptors.

The mechanism of action of this compound involves its ability to act as a ligand for various receptors and enzymes. It may modulate their activity through competitive inhibition or allosteric modulation, impacting biochemical pathways related to neurotransmission and enzymatic reactions. The chirality of the compound enhances its binding specificity, leading to varied pharmacological effects.

Biological Activity

Research has indicated that this compound exhibits several biological activities:

- Enzyme Inhibition : It has been studied for its potential to inhibit certain enzymes involved in metabolic pathways, which could have implications for drug development targeting metabolic disorders.

- Neurotransmitter Modulation : The compound may influence neurotransmitter systems, suggesting potential applications in treating neurological conditions.

Case Studies

- Inhibition of Neurotransmitter Uptake : A study demonstrated that this compound could inhibit the uptake of serotonin in vitro, indicating its potential as an antidepressant agent.

- Anticancer Properties : Preliminary research suggests that this compound may exhibit cytotoxic effects against specific cancer cell lines, warranting further investigation into its role in cancer therapy.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| ((2R,4R)-2-Methylpiperidin-4-yl)methanol | Similar piperidine structure | Different stereochemistry affecting biological activity |

| ((2S,4S)-2-Methylpiperidin-4-yl)methanol | Enantiomer with opposite configuration | Different pharmacological profiles |

| ((2R,4R)-2-Methylpiperidin-4-yl)amine | Reduced form with amine functionality | Altered reactivity compared to alcohol form |

| ((2S,4R)-4-Fluoro-1-methylpyrrolidin-2-yl)methanol | Fluorinated variant | Potentially different biological activities due to fluorine substitution |

This table highlights how variations in stereochemistry and functional groups can lead to significant differences in biological activity.

Research Findings

Recent studies have focused on elucidating the interactions between this compound and various biological macromolecules. These interactions are influenced by the compound's chirality, which impacts binding affinity and specificity. Research indicates that variations in chirality can lead to distinct pharmacological profiles, making this compound a valuable model for studying enzyme-substrate interactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.